Butyl 2-amino-1'-(2-methoxy-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
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Overview
Description
Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with an indole derivative under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors makes it a promising candidate for treating certain diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate
- tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
- tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Butyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H26N2O7 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
butyl 2-amino-1'-(2-methoxy-2-oxoethyl)-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C24H26N2O7/c1-3-4-12-32-22(29)20-21(25)33-17-11-7-10-16(27)19(17)24(20)14-8-5-6-9-15(14)26(23(24)30)13-18(28)31-2/h5-6,8-9H,3-4,7,10-13,25H2,1-2H3 |
InChI Key |
YSZIORSFKIROOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC(=O)OC)C(=O)CCC2)N |
Origin of Product |
United States |
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